molecular formula C18H17N5O3S B609345 4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide CAS No. 1395084-25-9

4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide

Cat. No. B609345
CAS RN: 1395084-25-9
M. Wt: 383.426
InChI Key: DZTGIRNXWSZBIM-QURGRASLSA-N
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Description

“4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1395084-25-9 . It has a linear formula of C18H17N5O3S . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound includes a diazenyl group attached to a 2-amino-4-hydroxy-5-methylphenyl group and a pyridin-2-yl benzenesulfonamide group . The molecular weight of the compound is 383.43 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 673.7°C at 760 mmHg . It is recommended to be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

BRD4 Inhibition

MS436 is a diazobenzene-based potent inhibitor with selective affinity toward the first bromodomain (BrD) of BRD4. It exhibits a dissociation constant (Ki) of less than 85 nM for BRD4 BrD1 compared to 340 nM for BRD4 BrD2 . This selectivity makes it a valuable tool for studying BRD4’s role in transcription regulation and chromatin remodeling.

Anti-inflammatory Applications

In murine macrophages, MS436 has been shown to inhibit the NF-κB-mediated proinflammatory response. It does this by reducing lipopolysaccharide-induced production of nitric oxide and IL-6, with IC50 values of 3.8 μM and 4.9 μM , respectively . This suggests potential applications in studying and treating inflammatory diseases.

Stem Cell Pluripotency

MS436 aids in the maintenance of pluripotency in both human and murine embryonic stem cells (ESCs). At a concentration of 10 μM , it helps preserve the undifferentiated state of ESCs, which is crucial for stem cell research and potential therapeutic applications .

Telomere Elongation

The compound has been used to induce telomere elongation in murine fibroblasts that overexpress mTERT/mTR. This application, at a concentration of 5 μM , is significant for research into aging and related genetic disorders .

Cancer Research

Given its role in modulating the expression of genes involved in cell cycle regulation and apoptosis, MS436 can be instrumental in cancer research. By inhibiting BRD4, it may affect the proliferation of cancer cells and could be used to study the mechanisms of oncogenesis and potential treatments .

Cardiovascular Diseases

Research has suggested that BRD4 plays a role in cardiovascular diseases by regulating inflammatory responses and fibrosis in cardiac cells. MS436, therefore, could be used to explore therapeutic strategies for conditions such as heart failure and atherosclerosis .

Neurological Disorders

BRD4 has been implicated in neurological disorders through its influence on gene expression and neuronal inflammation. MS436’s ability to selectively inhibit BRD4 presents opportunities to study and potentially treat neurodegenerative diseases like Alzheimer’s .

Each of these applications demonstrates the versatility of MS436 in scientific research, offering insights into various biological processes and potential therapeutic targets. The compound’s selective inhibition of BRD4’s first bromodomain is particularly noteworthy, providing a precise tool for probing BRD4-dependent cellular functions. For further detailed information, you can refer to the sources provided .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to other biologically active compounds . More research could be conducted to understand its synthesis, chemical reactions, and mechanism of action in greater detail.

properties

IUPAC Name

4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTGIRNXWSZBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of MS436?

A1: MS436 functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. [, , ] It exhibits a preference for binding to the first bromodomain (BD1) of BRD4 over the second (BD2). [, ] This selectivity is achieved through specific water-mediated interactions within the binding site. []

Q2: How does MS436's binding to BRD4 affect its downstream functions?

A2: By binding to BRD4, MS436 disrupts the protein's ability to interact with acetylated lysine residues on histones. [] This interference with BRD4's chromatin-binding activity ultimately leads to the inhibition of downstream gene transcription, impacting processes such as inflammation and cell growth. [, ] For example, MS436 effectively inhibits the production of nitric oxide and the proinflammatory cytokine interleukin-6 in murine macrophages, demonstrating its anti-inflammatory potential. []

Q3: Are there structural modifications that can influence MS436's activity and selectivity?

A3: Research on benzo[d]imidazole-6-sulfonamides, derived from MS436 and the related compound MS611, has shown that structural changes can impact both potency and selectivity. [] These modifications aim to improve metabolic stability while enhancing selectivity towards BD1. []

Q4: What are the potential applications of MS436 in biological research?

A4: MS436 serves as a valuable tool for investigating the specific roles of BRD4 bromodomains in various cellular processes. [] Its selectivity for BD1 over BD2 allows researchers to dissect the unique functions of each bromodomain within the BET family. [] This knowledge contributes to a deeper understanding of gene expression regulation and potential therapeutic targets for diseases like cancer and inflammation. []

Q5: Have any crystal structures been solved to elucidate MS436's binding mode?

A5: Yes, the crystal structure of the first bromodomain of human BRD4 in complex with MS436 has been solved. [] This structural information provides detailed insights into the specific interactions between the inhibitor and its target, aiding in the development of more potent and selective BET inhibitors.

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